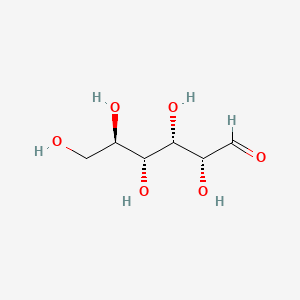

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

Description

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal has been reported in Maclura pomifera, Rehmannia glutinosa, and other organisms with data available.

See also: D-Glucose (preferred); Glucose Monohydrate (narrower); D-Glucofuranose (related) ... View More ...

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25191-16-6 | |

| Record name | Polyglucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7022910, DTXSID4048729 | |

| Record name | D-Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | D-glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01914 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

50-99-7, 815-92-9, 19030-38-7, 28823-03-2, 58367-01-4 | |

| Record name | Glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucose [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, labeled with carbon-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019030387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028823032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01914 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANHYDROUS DEXTROSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SL0G7R0OK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

D + Glucose: Fundamental Research Perspectives

Historical Context of D(+)-Glucose Discovery and Early Research

The journey to understanding glucose began in 1747 when German chemist Andreas Marggraf first isolated it from raisins. wikipedia.orgquora.com Later, in 1792, Johann Tobias Lowitz distinguished glucose found in grapes from cane sugar (sucrose). wikipedia.org The name "glucose" was coined in 1838 by Jean Baptiste Dumas. wikipedia.orgquora.com Friedrich August Kekulé later proposed the term "dextrose" due to its property of rotating plane-polarized light to the right (dextrorotatory). wikipedia.org

The monumental work of German chemist Emil Fischer in the late 19th and early 20th centuries was pivotal in elucidating the structure of D(+)-Glucose. wikipedia.orgias.ac.in Between 1891 and 1894, Fischer established the stereochemical configuration of all known sugars. wikipedia.org His research, which earned him the Nobel Prize in Chemistry in 1902, not only determined the structure of glucose but also validated Jacobus Henricus van 't Hoff's theories on the arrangement of atoms in space. wikipedia.orgmhmedical.com Fischer's synthesis of D-(+)-glucose was a landmark achievement in organic chemistry. wikipedia.org He utilized phenylhydrazine (B124118) to form osazones, which were crucial for identifying and differentiating carbohydrates. wikipedia.orgresearchgate.net

Stereochemical Configuration and Nomenclature of D(+)-Glucose

The stereochemistry of glucose is complex, with four chiral centers leading to 16 possible stereoisomers. libretexts.orglibretexts.org

Fischer Projections and D/L Designation

To represent the three-dimensional structure of sugars on a two-dimensional surface, Emil Fischer devised a method now known as the Fischer projection. libretexts.orglibretexts.org This notation was instrumental in distinguishing between the numerous sugar isomers. libretexts.org

The D/L nomenclature system, which predates the Cahn-Ingold-Prelog (R/S) system, is used to describe the absolute configuration of carbohydrates. masterorganicchemistry.comlibretexts.org This system relates the configuration of a sugar to one of the two enantiomers of glyceraldehyde. libretexts.orgrajdhanicollege.ac.in In a Fischer projection, if the hydroxyl group on the chiral carbon furthest from the carbonyl group (the penultimate carbon) is on the right, the sugar is designated as a D-sugar. libretexts.orgrajdhanicollege.ac.inlibretexts.org Conversely, if it is on the left, it is an L-sugar. masterorganicchemistry.comlibretexts.org The vast majority of sugars found in nature, including glucose, are in the D-configuration. masterorganicchemistry.comrajdhanicollege.ac.inchemistrysteps.com It is important to note that the D/L designation does not predict the direction of optical rotation (+ or -). libretexts.orglibretexts.org

Haworth Projections and Anomeric Forms (α-D-Glucose, β-D-Glucose)

In aqueous solutions, glucose exists predominantly in a cyclic form. bartleby.com This cyclization occurs through an intramolecular reaction where the hydroxyl group on carbon 5 (C5) attacks the aldehyde group on carbon 1 (C1), forming a six-membered ring called a pyranose. wikipedia.org This process creates a new chiral center at C1, known as the anomeric carbon. jackwestin.com

The two resulting stereoisomers at the anomeric carbon are called anomers, designated as alpha (α) and beta (β). jackwestin.com Sir Walter Norman Haworth developed the Haworth projection to represent these cyclic structures. ias.ac.in In a Haworth projection of D-glucose:

The α-anomer has the hydroxyl group on the anomeric carbon (C1) on the opposite side of the ring from the -CH2OH group at C5. jackwestin.commasterorganicchemistry.com

The β-anomer has the hydroxyl group on the anomeric carbon on the same side of the ring as the -CH2OH group. jackwestin.commasterorganicchemistry.com

| Anomer | C1-OH Position relative to -CH2OH group at C5 |

| α-D-Glucose | Trans (opposite sides) |

| β-D-Glucose | Cis (same side) |

Equilibrium of Anomeric Forms in Aqueous Solution

When either pure α-D-glucose or β-D-glucose is dissolved in water, the optical rotation of the solution gradually changes until it reaches a stable equilibrium value. masterorganicchemistry.com This phenomenon is called mutarotation . masterorganicchemistry.comunacademy.com It occurs because the α and β anomers can interconvert through the open-chain aldehyde form. masterorganicchemistry.combyjus.com

At equilibrium in water at room temperature, the mixture consists of approximately 36% α-D-glucopyranose and 64% β-D-glucopyranose, with a very small amount of the open-chain form present. libretexts.orgresearchgate.netlibretexts.org The β-anomer is more stable and therefore predominates. aklectures.com

| Form of D-Glucose | Percentage at Equilibrium | Specific Rotation |

| α-D-Glucopyranose | ~36% | +112° |

| β-D-Glucopyranose | ~64% | +18.7° |

| Open-Chain | <0.02% | - |

| Equilibrium Mixture | 100% | +52.7° |

Conformational Analysis of Pyranose Ring Structures

The six-membered pyranose ring of glucose is not planar but exists in different three-dimensional shapes or conformations. pearson.comuzh.ch

Chair Conformations and Energetic Preferences

Similar to cyclohexane, the most stable conformations for the pyranose ring are the chair conformations, designated as ⁴C₁ and ¹C₄. uzh.chuni-kiel.de The chair conformation is significantly more stable than other potential forms like the boat, skew, or half-chair conformations. pearson.comuni-kiel.de

The stability of the chair conformation is determined by the positions of its substituents, which can be either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). pearson.com Equatorial positions are less sterically hindered and therefore more stable for bulky substituents. youtube.com

In the case of D-glucose, the ⁴C₁ chair conformation is strongly preferred. uzh.chuni-kiel.de For β-D-glucopyranose , all of the bulky substituents, including the five hydroxyl groups and the -CH2OH group, can occupy the more stable equatorial positions. bartleby.comaklectures.com This arrangement minimizes steric strain, making it the most stable conformation of glucose. bartleby.comlibretexts.org

In α-D-glucopyranose , the hydroxyl group at the anomeric carbon (C1) is in the axial position, which introduces some steric strain. aklectures.com This makes the α-anomer slightly less stable than the β-anomer, explaining the predominance of the β-form in aqueous solutions. libretexts.orgaklectures.com The energy difference between the two chair conformations of β-D-glucopyranose is significant, with the ⁴C₁ conformation being favored by approximately 25 kJ/mol over the ¹C₄ conformation. uni-kiel.de

| Conformation | Substituent Positions | Relative Stability |

| β-D-Glucopyranose (⁴C₁ chair) | All bulky groups equatorial | Most stable |

| α-D-Glucopyranose (⁴C₁ chair) | C1-OH is axial, others equatorial | Less stable than β-anomer |

Influence of Substituents on Ring Puckering

The three-dimensional conformation of the D(+)-Glucose pyranose ring is not planar but exists in various puckered forms to alleviate steric and torsional strain. iucr.org The most stable and predominant conformations are the chair forms, designated as ⁴C₁ and ¹C₄. nih.gov In the ⁴C₁ conformation, the substituents at positions 1, 2, 3, and 4 are in equatorial or axial positions that minimize steric hindrance, making it the most energetically favorable state for D-glucose. iucr.orgmdpi.com

The puckering of the pyranose ring is significantly influenced by the nature and orientation of its substituents. rsc.orgnih.govacs.org Factors determining the conformational landscape include the anomeric effect, steric effects from torsional constraints, and the network of hydrogen bonds. rsc.org For instance, the oxidation of D-glucose to D-gluconolactone results in a change in ring puckering. rsc.org While β-D-Glucose has a C5–O5–C1–C2 dihedral angle of –63°, the corresponding angle in D-gluconolactone shifts to 25° and 29° in its two primary conformers. rsc.org This structural alteration is primarily due to the change in the C1 carbon from a hemiacetal to a lactone.

The size of a substituent plays a crucial role; bulkier groups can cause significant steric torsion, which competes with other electronic effects and can shift the conformational equilibrium. mdpi.com For example, in methyl L-idopyranosides, which have three axial hydroxyl groups, there is considerable conformational heterogeneity. nd.edu This contrasts with glucose, where the puckering signature is more stable. nd.edu The introduction of different substituents, such as halogens at the C2 position, can also influence the ring's conformation, although in some cases, the effect on the pyranose ring itself is not significant. mdpi.com Instead, these substituents can have a more pronounced effect on the crystal packing and intermolecular interactions. mdpi.com

Computational studies, such as all-atom explicit-solvent molecular dynamics simulations, are instrumental in characterizing the thermodynamics of ring puckering for various monosaccharides. nih.gov These simulations help in understanding the subtle balance between different chair and boat/skew-boat conformations. nih.gov The Cremer-Pople puckering parameters (Q, θ, and φ) are used to quantitatively describe the extent and nature of the ring puckering. nih.gov

Isotopic Labeling and Tracing in Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of D(+)-Glucose in biological systems. This involves replacing one or more atoms in the glucose molecule with their isotopes, which can be either radioactive or stable.

Radiolabeled D(+)-Glucose (e.g., D-Glucose-2-C-14, Carbon-14, Tritium) for Metabolic Studies

Radiolabeled glucose, using isotopes like Carbon-14 (¹⁴C) and Tritium (B154650) (³H), has been extensively used in metabolic research. ontosight.aiwikipedia.org These radioactive tracers allow for the sensitive detection and quantification of glucose uptake, metabolism, and transport. ontosight.aicreative-proteomics.com

D-Glucose-2-¹⁴C: This tracer, with ¹⁴C at the second carbon position, has been used to study the synthesis of other molecules from glucose. For instance, research on ascorbic acid synthesis in rats utilized D-glucose-2-¹⁴C to trace the carbon skeleton's rearrangement during the metabolic conversion. researchgate.netscispace.com

Tritium (³H)-Labeled Glucose: Tritium, a radioactive isotope of hydrogen, is frequently used as a tracer in biochemical studies due to the presence of hydrogen in all organic compounds. ontosight.aiwikipedia.org D-Glucose labeled with tritium at specific positions, such as [3-³H]-glucose, is used for metabolic studies and to measure glucose uptake. revvity.com Differences in the metabolism of variously tritiated glucoses can be used to quantify different aspects of glucose recycling. nih.gov

The use of radiolabeled compounds requires strict safety protocols due to their radioactivity. ontosight.ai

Stable Isotope-Labeled D(+)-Glucose (e.g., U-¹³C₆, D₇) for Pathway Elucidation and Flux Analysis

Stable isotopes, such as Carbon-13 (¹³C) and Deuterium (²H or D), are non-radioactive and have become increasingly popular in metabolic research, especially in human studies. wikipedia.orgcreative-proteomics.com They are used to trace metabolic pathways and quantify the rate of metabolic reactions, a field known as metabolic flux analysis (MFA). creative-proteomics.comcreative-proteomics.com

Uniformly Labeled ¹³C-Glucose ([U-¹³C₆]glucose): Here, all six carbon atoms are replaced with the ¹³C isotope. isotope.com This tracer provides a broad overview of the incorporation of glucose-derived carbon into a wide range of metabolites in central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.govresearchgate.netacs.org By analyzing the mass isotopomer distributions (MIDs) of downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can determine the relative contributions of different metabolic pathways. creative-proteomics.comsci-hub.sekuleuven.be For example, [U-¹³C₆]glucose has been used to study altered glucose metabolism in cancer cells. creative-proteomics.comkuleuven.be

Positionally Labeled ¹³C-Glucose: Labeling specific carbon atoms, such as in [1,2-¹³C]glucose, allows for a more detailed resolution of specific metabolic branch points. creative-proteomics.com For instance, this type of labeling can help differentiate the flux through the oxidative and non-oxidative branches of the PPP. mdpi.com

Deuterium-Labeled Glucose (e.g., D₇-Glucose): In D-Glucose-d₇, seven hydrogen atoms are substituted with deuterium. pubcompare.aimedchemexpress.com This stable isotope-labeled compound is used as a tracer in metabolic studies, often in conjunction with ¹³C-labeling. isotope.comisotope.com For example, D-Glucose-¹³C₆,d₇ is a dual-labeled tracer used in metabolic research. isotope.com

Table 1: Examples of Radiolabeled D(+)-Glucose and Their Research Applications

| Radiolabeled Compound | Isotope | Research Application | References |

|---|---|---|---|

| D-Glucose-2-¹⁴C | Carbon-14 | Tracing carbon skeleton in biosynthesis | researchgate.net, scispace.com |

| [U-¹⁴C]glucose | Carbon-14 | Measuring overall glucose recycling and oxidation | nih.gov, revvity.com, oup.com, nih.gov |

| [3-³H]-glucose | Tritium | Glucose uptake and metabolic studies | revvity.com |

| [1-³H]-D-glucose | Tritium | Quantifying hexose (B10828440) monophosphate pathway recycling | nih.gov |

| [6-³H]-glucose | Tritium | Measuring recycling via Cori-alanine cycle and CO₂ | nih.gov |

Table 2: Examples of Stable Isotope-Labeled D(+)-Glucose and Their Research Applications

| Stable Isotope-Labeled Compound | Isotope(s) | Research Application | References |

|---|---|---|---|

| [U-¹³C₆]glucose | Carbon-13 | Metabolic flux analysis, pathway elucidation | creative-proteomics.com, nih.gov, isotope.com, researchgate.net, acs.org |

| [1,2-¹³C]glucose | Carbon-13 | Resolving pentose phosphate pathway branches | creative-proteomics.com, mdpi.com |

| D-Glucose-d₇ | Deuterium | Metabolic tracer studies, internal standard | pubcompare.ai, isotope.com, medchemexpress.com |

| D-Glucose-¹³C₆,d₇ | Carbon-13, Deuterium | Dual-labeling metabolic tracer studies | , isotope.com |

Application in Quantitative Biochemical Reactions and Functional Rate Assessment

Stable isotope labeling is a cornerstone of metabolic flux analysis (MFA), a quantitative method for determining the rates of metabolic reactions. creative-proteomics.com By introducing a labeled substrate like ¹³C-glucose into a biological system, researchers can track the flow of carbon atoms through the metabolic network. creative-proteomics.com The resulting labeling patterns in downstream metabolites are measured by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR). creative-proteomics.comnih.gov

This data, specifically the mass isotopomer distribution (MID), is then used in mathematical models to calculate the fluxes through various biochemical reactions. sci-hub.sefiveable.me This approach allows for the quantification of pathway activities and provides insights into metabolic regulation. fiveable.me For instance, MFA with ¹³C-glucose has been used to quantify the contributions of glucose to the TCA cycle in different tissues under physiological conditions. sci-hub.se

The choice of the isotopic tracer is critical for the success of the experiment. mdpi.com While uniformly labeled glucose is informative for a global view, positionally labeled tracers or even mixtures of labeled and unlabeled glucose can provide higher resolution for specific pathways. researchgate.netmdpi.com For example, a mixture of 50% [U-¹³C]glucose and 50% unlabeled glucose can help differentiate the fluxes in the two branches of the pentose phosphate pathway. mdpi.com

Quantitative analysis of stable isotopes in biological samples, such as blood plasma, requires careful consideration of the natural abundance of isotopes and often involves derivatization of the analytes to make them suitable for techniques like gas chromatography-mass spectrometry (GC-MS). shimadzu.com This powerful methodology has been applied across various research areas, including microbiology, plant biology, and biomedical research, to gain a deeper understanding of cellular metabolism. creative-proteomics.comnih.govresearchgate.net

Computational Chemistry and Modeling of D(+)-Glucose

Computational chemistry provides powerful tools for investigating the properties of D(+)-Glucose at the molecular level. Quantum mechanical calculations, in particular, offer detailed insights into its structural and vibrational characteristics.

Quantum Mechanical (QM) Calculations for Vibrational Frequencies and Raman Intensities

Quantum mechanical methods, such as Density Functional Theory (DFT), are used to compute the vibrational frequencies and Raman intensities of D(+)-Glucose. nih.govtandfonline.comscielo.br These calculations complement experimental techniques like Raman and infrared (IR) spectroscopy by aiding in the detailed assignment of the observed spectral bands. mdpi.comresearchgate.net

The process often involves first generating theoretical structures of glucose, sometimes including hydration shells to mimic aqueous solutions, and then performing QM calculations to determine the vibrational modes. nih.govresearchgate.net For example, DFT calculations at the B3LYP/6-311++G** level have been used to analyze the FT-IR spectra of α-D-glucose, allowing for the assignment of numerous bands to its different conformers. researchgate.netacs.org

These computational studies have successfully predicted the Raman spectra for various glucose models, including linked glucose molecules, which are relevant for understanding larger carbohydrates like amylose. mdpi.com The calculated frequencies and intensities for the α and β anomers of D-glucose have been shown to be in satisfactory agreement with experimental measurements. nih.govtandfonline.com For instance, vibrational simulations for β-D-glucose and α-D-glucose pyranose have identified frequencies in the 941–992 cm⁻¹ region, which correspond to complex water-carbohydrate motions. nih.govtandfonline.com

By combining experimental Raman spectroscopy with in-silico approaches, researchers can develop robust methods for the online characterization and quantification of carbohydrates in various applications, including bioprocesses. nih.govresearchgate.netmdx.ac.uk

Table 3: Calculated Raman Frequencies for D-Glucose Anomers

| Anomer | Calculated Frequency (cm⁻¹) | Reference |

|---|---|---|

| β D-glucose pyranose | 969 | nih.gov, tandfonline.com |

| α D-glucose pyranose | 986 | nih.gov, tandfonline.com |

Molecular Dynamics (MD) Simulations for Transport Mechanisms

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for visualizing the transport of D(+)-Glucose across biological membranes and artificial channels at an atomic level. These simulations provide insights into the dynamic processes that are often difficult to capture through experimental methods alone. By modeling the interactions between glucose, transporter proteins, and the surrounding environment, researchers can elucidate the step-by-step mechanisms governing its passage.

MD simulations have been instrumental in understanding glucose transport via glucose transporters (GLUTs). For instance, simulations combined with atomic force microscopy have quantified the force required to transport a single D-glucose molecule across a cell membrane as 37 ± 9 pN, with a transport duration of approximately 20 ms. rsc.org These studies revealed that the process is not merely simple diffusion but is critically dependent on specific interactions within the transporter. Simulations of GLUT1 have identified key salt bridges, such as K38/E299 and K300/E426, that play a vital role in the transport cycle. rsc.org Further all-atom MD simulations have shown that glucose exchanges can occur within the GLUT1 channel on a nanosecond timescale with minimal conformational changes to the protein. acs.org

Steered MD simulations, a technique used to explore the entire transport pathway, have helped to map the free energy landscapes of glucose translocation. These studies have identified specific amino acid residues that act as gates, controlling the passage of glucose. For example, in GLUT1, residues H160 and W388 have been shown to form a checkpoint that regulates transport through the channel. mdpi.com

The application of MD simulations extends beyond native biological transporters. The transport mechanism of β-D-glucose through synthetic cyclic peptide nanotubes (CPNTs) has also been investigated. tandfonline.com These studies highlight the crucial role of non-bonded interactions, particularly hydrogen bonds and van der Waals forces, between glucose, water molecules, and the nanotube in facilitating transport. tandfonline.com Potential of Mean Force (PMF) calculations, a common analysis technique in MD studies, have revealed the binding free energy profiles of glucose within these channels. tandfonline.com

Table 1: Key Findings from MD Simulations of D(+)-Glucose Transport

| Simulation Target | Key Finding | Quantitative Data | Source Citation |

|---|---|---|---|

| GLUT1 Transporter | Force and timescale of single-molecule transport. | Force: 37 ± 9 pN; Time: ~20 ms | rsc.org |

| GLUT1 Transporter | Identification of critical salt bridges for transport. | K38/E299, K300/E426 | rsc.org |

| GLUT1 Transporter | Identification of gating residues. | H160, W388 | mdpi.com |

Density Functional Theory (DFT) for Cohesive and Interaction Energies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and energetics of molecules. It is particularly valuable for determining the cohesive energies within a crystal lattice and the interaction energies between D(+)-Glucose and other molecules, providing fundamental insights into its stability and reactivity.

DFT calculations have been employed to understand the intermolecular forces that stabilize the crystalline structure of glucose derivatives. For halogenated derivatives of 2-deoxy-D-glucose, DFT has been used to calculate cohesive and interaction energies, supporting experimental findings that the crystal lattice is primarily stabilized by a network of hydrogen bonds. mdpi.com Similarly, studies on D-glucose have used DFT to analyze its structural and electronic properties, calculating a HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap of 4.52 eV, which characterizes its chemical reactivity and stability. jscholarpublishers.comjscholaronline.org

The interaction of D(+)-Glucose with other molecules is a key area of research where DFT provides critical energetic data. For example, the interaction between D-glucose and methacrylic acid, a functional monomer used in glucose sensors, was studied using DFT. researchgate.net These calculations help in understanding the non-covalent interactions responsible for molecular recognition. researchgate.net In another application, DFT was used to investigate the adsorption of D(+)-Glucose on a titanium dioxide (TiO₂) anatase surface, a process relevant to biosensors and biomass conversion. nih.govfrontiersin.org The calculations showed that the adsorption process is exothermic, with specific adsorption energies depending on the binding site. frontiersin.org

DFT is also applied to study the catalytic conversion of glucose. Research into the hydrothermal transformation of glucose to fructose, catalyzed by sodium (Na⁺) and potassium (K⁺) ions, used DFT to calculate the reaction energy barriers. mdpi.com The results indicated that the catalytic efficiency depends on the specific coordination sites of the ions on the glucose molecule, with the lowest reaction barrier for Na⁺-catalyzed isomerization being 37.16 kcal/mol. mdpi.com

Table 2: Interaction and Adsorption Energies of D(+)-Glucose from DFT Studies

| Interacting System | Method | Calculated Energy/Property | Source Citation |

|---|---|---|---|

| D-Glucose | DFT (SIESTA) | HOMO-LUMO Gap: 4.52 eV | jscholarpublishers.comjscholaronline.org |

| D-Glucose on TiO₂ anatase surface | DFT (B3LYP) | Adsorption is exothermic. | frontiersin.org |

| D-Glucose + Na⁺ (Isomerization) | DFT (COSMO) | Reaction Energy Barrier: 37.16 kcal/mol | mdpi.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| D(+)-Glucose |

| β-D-glucose |

| 2-deoxy-D-glucose |

| Methacrylic Acid |

| Titanium Dioxide |

| Fructose |

| Arginine |

D + Glucose in Biochemical Pathways

Central Role in Cellular Energy Metabolism

D(+)-Glucose, a simple sugar with the chemical formula C6H12O6, is the most important source of energy for all organisms. wikipedia.orglibretexts.org This monosaccharide is the primary fuel for cellular respiration in mammals. nih.gov Through a series of complex biochemical pathways, the energy stored in the chemical bonds of glucose is released and used to synthesize adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. libretexts.org

The breakdown of carbohydrates, like starch or glycogen (B147801), yields glucose, which is then transported to cells to fuel metabolic processes. libretexts.org The complete oxidation of a single molecule of glucose to carbon dioxide and water can produce approximately 30 molecules of ATP. nih.gov This process begins with glycolysis, an ancient metabolic pathway found in the vast majority of living organisms. khanacademy.org

Glycolysis Pathway and D(+)-Glucose Catabolism.khanacademy.orgstanford.edunih.gov

Glycolysis is the initial step in the breakdown of glucose to extract energy for cellular metabolism. khanacademy.org This series of ten enzyme-catalyzed reactions occurs in the cytoplasm of the cell and converts one molecule of glucose into two molecules of pyruvate (B1213749). assaygenie.comwikipedia.org The process does not require oxygen and is therefore a key pathway for energy production in both aerobic and anaerobic organisms. khanacademy.orgassaygenie.com

The subsequent steps involve a series of isomerizations, phosphorylations, and cleavage reactions. A key intermediate is fructose-1,6-bisphosphate, which is formed in the third step of the pathway. microbiologyinfo.com This molecule is then cleaved by the enzyme aldolase (B8822740) to yield two three-carbon molecules: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde 3-phosphate (GAP). microbiologyinfo.com DHAP is subsequently converted to GAP, meaning that from this point forward, each step in the pathway occurs twice for every one molecule of glucose that enters glycolysis. microbiologyinfo.com

Interactive Data Table: Key Enzymes and Intermediates in Glycolysis

| Step | Substrate | Enzyme | Product(s) |

| 1 | D-Glucose | Hexokinase/Glucokinase | Glucose-6-phosphate |

| 2 | Glucose-6-phosphate | Phosphoglucose (B3042753) isomerase | Fructose-6-phosphate (B1210287) |

| 3 | Fructose-6-phosphate | Phosphofructokinase-1 | Fructose-1,6-bisphosphate |

| 4 | Fructose-1,6-bisphosphate | Aldolase | Dihydroxyacetone phosphate, Glyceraldehyde-3-phosphate |

| 5 | Dihydroxyacetone phosphate | Triosephosphate isomerase | Glyceraldehyde-3-phosphate |

| 6 | Glyceraldehyde-3-phosphate | Glyceraldehyde-3-phosphate dehydrogenase | 1,3-Bisphosphoglycerate |

| 7 | 1,3-Bisphosphoglycerate | Phosphoglycerate kinase | 3-Phosphoglycerate (B1209933), ATP |

| 8 | 3-Phosphoglycerate | Phosphoglycerate mutase | 2-Phosphoglycerate |

| 9 | 2-Phosphoglycerate | Enolase | Phosphoenolpyruvate (B93156) |

| 10 | Phosphoenolpyruvate | Pyruvate kinase | Pyruvate, ATP |

Specifically, in step 7, the enzyme phosphoglycerate kinase catalyzes the transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, forming ATP. wikipedia.org Similarly, in the final step of glycolysis, pyruvate kinase facilitates the transfer of a phosphate group from phosphoenolpyruvate to ADP, yielding another molecule of ATP. wikipedia.org

For each molecule of glucose that enters glycolysis, a total of four ATP molecules are produced in the pay-off phase. khanacademy.org However, since two ATP molecules were consumed in the initial energy investment phase, the net gain is two ATP molecules. nih.govnih.gov In addition to ATP, glycolysis also produces two molecules of NADH and two molecules of pyruvate per glucose molecule. nih.gov

The rate of glycolysis, or glycolytic flux, is tightly regulated to meet the cell's energy demands. creative-proteomics.com This regulation occurs primarily at three irreversible enzymatic steps in the pathway: the reactions catalyzed by hexokinase, phosphofructokinase-1 (PFK-1), and pyruvate kinase. stanford.edu

PFK-1 is the most important control point in glycolysis. khanacademy.org Its activity is allosterically regulated by various molecules. High levels of ATP and citrate (B86180), which signal that the cell has abundant energy, inhibit PFK-1. libretexts.org Conversely, high levels of AMP and fructose-2,6-bisphosphate, indicators of low energy status, activate PFK-1. libretexts.org

Hexokinase is inhibited by its product, glucose-6-phosphate. creative-proteomics.com This prevents the cell from committing too much glucose to glycolysis when it is not needed. Pyruvate kinase, the final regulatory enzyme, is inhibited by high levels of ATP, acetyl-CoA, and long-chain fatty acids. creative-proteomics.com It is activated by fructose-1,6-bisphosphate, an example of feedforward stimulation. creative-proteomics.com

Pentose (B10789219) Phosphate Pathway (PPP) and D(+)-Glucose.khanacademy.orgstanford.edunih.gov

The pentose phosphate pathway (PPP) is a metabolic pathway that runs parallel to glycolysis. wikipedia.org It utilizes glucose-6-phosphate, an intermediate of glycolysis, to generate NADPH and the precursors for nucleotide synthesis. wikipedia.orgfrontiersin.org Unlike glycolysis, the primary role of the PPP is anabolic rather than catabolic. wikipedia.org

The PPP consists of two distinct phases: an oxidative phase and a non-oxidative phase. wikipedia.org The oxidative phase is irreversible and is responsible for the production of NADPH. tuscany-diet.net The non-oxidative phase consists of a series of reversible reactions that produce pentose sugars, including ribose-5-phosphate, which is essential for the synthesis of DNA and RNA. frontiersin.org

A primary function of the pentose phosphate pathway is the production of NADPH, a crucial molecule for protecting cells against oxidative stress. wikipedia.org NADPH is the primary reducing agent in the cell and is essential for the regeneration of glutathione (B108866), a major antioxidant. wikipedia.org

The first and rate-limiting step of the PPP is catalyzed by the enzyme glucose-6-phosphate dehydrogenase (G6PD), which converts glucose-6-phosphate to 6-phosphogluconolactone and produces one molecule of NADPH. frontiersin.org A second molecule of NADPH is generated later in the oxidative phase by the enzyme 6-phosphogluconate dehydrogenase. frontiersin.org

The NADPH produced by the PPP is vital for reducing oxidative stress by maintaining a high level of reduced glutathione. researchgate.net Glutathione reductase uses NADPH to reduce oxidized glutathione, which can then be used by glutathione peroxidase to detoxify harmful reactive oxygen species, such as hydrogen peroxide. wikipedia.org This is particularly important in cells like red blood cells, which are constantly exposed to high levels of oxygen. wikipedia.org

Interactive Data Table: Comparison of Glycolysis and the Pentose Phosphate Pathway

| Feature | Glycolysis | Pentose Phosphate Pathway |

| Primary Function | ATP production | NADPH and pentose synthesis |

| Starting Molecule | D-Glucose | Glucose-6-phosphate |

| Oxygen Requirement | Anaerobic | Aerobic and Anaerobic |

| Net ATP Production | 2 ATP | None |

| Key Products | Pyruvate, ATP, NADH | NADPH, Ribose-5-phosphate |

| Primary Regulation | Phosphofructokinase-1 | Glucose-6-phosphate dehydrogenase |

Biosynthesis of Precursors for Macromolecules

D(+)-Glucose is a fundamental source of carbon skeletons for the synthesis of various macromolecules essential for cellular structure and function. Through catabolic pathways like glycolysis and the pentose phosphate pathway (PPP), D(+)-glucose is broken down into smaller intermediate molecules. These intermediates are then diverted into anabolic pathways to build complex structures such as nucleic acids, lipids, and proteins.

Nucleic Acid Precursors: The pentose phosphate pathway, which runs parallel to glycolysis, is critical for the synthesis of nucleotide precursors. princeton.eduwikipedia.org This pathway converts glucose-6-phosphate into ribose-5-phosphate, the five-carbon sugar that forms the backbone of RNA and DNA. wikipedia.orgnih.govvt.edu Additionally, the PPP generates nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), which is required for the synthesis of deoxyribonucleotides from ribonucleotides. nih.gov

Lipid Precursors: The primary building block for fatty acid synthesis is acetyl-CoA. utah.eduwikipedia.orgkhanacademy.org This two-carbon molecule is primarily derived from the pyruvate generated at the end of glycolysis. utah.eduwikipedia.orgbyjus.com Pyruvate enters the mitochondria and is converted to acetyl-CoA. For fatty acid synthesis, which occurs in the cytoplasm, this acetyl-CoA is transported out of the mitochondria in the form of citrate. In the cytoplasm, ATP citrate lyase cleaves citrate to release acetyl-CoA, making it available for the synthesis of fatty acids and cholesterol. wikipedia.orgnih.gov

Amino Acid Precursors: The carbon backbones of non-essential amino acids are derived from intermediates of both glycolysis and the Tricarboxylic Acid (TCA) cycle. Several key glycolytic intermediates serve as starting points for amino acid synthesis. libretexts.org For instance, 3-phosphoglycerate is the precursor for the synthesis of serine, which in turn can be converted to glycine (B1666218) and cysteine. libretexts.orgnih.gov Pyruvate, the final product of glycolysis, is a direct precursor for alanine (B10760859). byjus.comwikipedia.orgnih.gov Furthermore, intermediates from the TCA cycle, which is fueled by acetyl-CoA from glucose, also serve as crucial amino acid precursors. α-ketoglutarate and oxaloacetate, for example, can be converted into glutamate, glutamine, proline, arginine, aspartate, and asparagine. libretexts.orggsu.eduwikipedia.org

The table below summarizes the key precursor metabolites derived from D(+)-glucose metabolism and the macromolecules they help synthesize.

Tricarboxylic Acid (TCA) Cycle / Krebs Cycle and D(+)-Glucose Metabolism

The Tricarboxylic Acid (TCA) Cycle, also known as the Krebs Cycle, is the central hub of cellular respiration. It does not directly consume D(+)-glucose, but rather metabolizes its breakdown product, acetyl-CoA, to generate significant amounts of energy. The link between glycolysis, the initial pathway of glucose breakdown, and the TCA cycle is a critical step in aerobic respiration.

Pyruvate to Acetyl-CoA Conversion

The end product of glycolysis in the cytoplasm is two molecules of pyruvate for each molecule of glucose. nih.gov To enter the TCA cycle, pyruvate is first transported into the mitochondrial matrix. utah.eduwikipedia.org Here, it undergoes oxidative decarboxylation, a reaction catalyzed by a large multi-enzyme complex called the pyruvate dehydrogenase complex (PDC). wikipedia.orgutah.edubyjus.com This reaction is often referred to as the "link reaction" as it connects the glycolytic pathway to the TCA cycle. utah.edugsu.edulibretexts.org

This conversion is a crucial, irreversible step in eukaryotes. nih.gov The PDC sequentially carries out three main actions:

Decarboxylation: A carboxyl group is removed from pyruvate, releasing a molecule of carbon dioxide (CO₂). nih.govlibretexts.org

Oxidation: The remaining two-carbon fragment is oxidized, and the electrons are transferred to the coenzyme NAD⁺, forming NADH. nih.govwikipedia.org

Acetyl-CoA Formation: The oxidized two-carbon acetyl group is attached to Coenzyme A (CoA), forming acetyl-CoA. nih.govwikipedia.org

For each molecule of D(+)-glucose that enters glycolysis, two molecules of pyruvate are produced, leading to the formation of two molecules of acetyl-CoA, two molecules of NADH, and the release of two molecules of CO₂. libretexts.org

NADH, FADH₂, and GTP Generation

The acetyl-CoA generated from pyruvate enters the TCA cycle by condensing with a four-carbon molecule, oxaloacetate, to form a six-carbon molecule, citrate. nih.govresearchgate.net Through a series of eight enzymatic reactions, the citrate is progressively oxidized, regenerating oxaloacetate at the end of the cycle. During this process, the energy released from the oxidation of the acetyl group is captured in the form of high-energy electron carriers (NADH and FADH₂) and a high-energy phosphate compound (GTP or ATP).

For each molecule of acetyl-CoA that enters the TCA cycle, the following are generated:

3 molecules of NADH nih.govccbcmd.edu

1 molecule of FADH₂ nih.govccbcmd.edu

1 molecule of GTP (or ATP) nih.govccbcmd.edu

Since one molecule of D(+)-glucose yields two molecules of acetyl-CoA, the total output from the TCA cycle per glucose molecule is doubled. ccbcmd.edu

The table below details the energy-yielding products generated from the complete oxidation of one molecule of D(+)-glucose through glycolysis, pyruvate oxidation, and the TCA cycle.

The NADH and FADH₂ molecules produced are crucial as they subsequently donate their high-energy electrons to the electron transport chain, leading to the synthesis of a large number of ATP molecules through oxidative phosphorylation. wikipedia.org The complete oxidation of one molecule of glucose can yield approximately 30 to 38 molecules of ATP. nih.govwikipedia.orgncert.nic.in

Glycogenesis and Glycogenolysis

When D(+)-glucose is abundant, cells store it in the form of a large, branched polysaccharide called glycogen. This process of glycogen synthesis is known as glycogenesis. Conversely, when energy is needed, glycogen is broken down to release glucose in a process called glycogenolysis. These two pathways are central to maintaining glucose homeostasis.

D(+)-Glucose Storage as Glycogen in Liver and Muscle

Glycogen serves as the primary short-term energy reserve in animals and is stored mainly in the liver and skeletal muscles. princeton.eduportlandpress.comresearchgate.netnih.gov

Liver Glycogen: The liver contains a high concentration of glycogen, which can constitute up to 5-6% of its fresh weight. researchgate.net An adult liver can store approximately 100-120 grams of glycogen. researchgate.net The primary function of liver glycogen is to maintain blood glucose levels, particularly between meals. vt.eduportlandpress.com When blood glucose drops, the liver breaks down its glycogen stores (glycogenolysis) and releases free glucose into the bloodstream for use by other tissues, especially the brain. princeton.eduvt.edu

Glycogenesis is the metabolic pathway for the synthesis of glycogen from glucose. khanacademy.org The process begins with the phosphorylation of glucose to glucose-6-phosphate. This is then converted to glucose-1-phosphate, which reacts with uridine (B1682114) triphosphate (UTP) to form UDP-glucose. nih.gov The enzyme glycogen synthase then adds these UDP-glucose units to a growing glycogen chain, forming α-1,4 glycosidic bonds. Another enzyme, the glycogen branching enzyme, creates α-1,6 glycosidic bonds to form the characteristic branches of the glycogen molecule.

Glycogenolysis is the breakdown of glycogen into glucose. princeton.eduvt.edu The key enzyme, glycogen phosphorylase, sequentially cleaves the α-1,4 glycosidic bonds from the non-reducing ends of the glycogen branches, releasing glucose-1-phosphate. princeton.eduresearchgate.net A debranching enzyme is also required to remove branches and allow phosphorylase to continue its action. vt.edu The glucose-1-phosphate is then converted to glucose-6-phosphate. vt.edu In the liver, glucose-6-phosphate is hydrolyzed by glucose-6-phosphatase to free glucose, which is released into the blood. princeton.eduvt.edu In muscle, glucose-6-phosphate enters glycolysis. princeton.edu

Regulation of Glycogen Synthesis and Breakdown

Glycogenesis and glycogenolysis are reciprocally and tightly regulated to ensure that glucose is stored when it is plentiful and released when it is needed. This regulation occurs through both hormonal control, which addresses the needs of the whole body, and allosteric control, which responds to the metabolic state of the individual cell. wikipedia.org

Hormonal Regulation: The primary hormones involved are insulin (B600854), glucagon (B607659), and epinephrine (B1671497). nih.gov

Insulin: Released from the pancreas in response to high blood glucose levels (e.g., after a meal), insulin stimulates glycogenesis. nih.govportlandpress.com It promotes the dephosphorylation and activation of glycogen synthase, the key enzyme for glycogen synthesis. wikipedia.org Simultaneously, insulin promotes the dephosphorylation and inactivation of glycogen phosphorylase, the enzyme for glycogen breakdown, thereby inhibiting glycogenolysis.

Glucagon: Secreted by the pancreas when blood glucose levels are low, glucagon acts primarily on the liver to stimulate glycogenolysis. nih.gov It triggers a signaling cascade that leads to the phosphorylation and activation of glycogen phosphorylase, while simultaneously causing the phosphorylation and inactivation of glycogen synthase. wikipedia.org

Epinephrine (Adrenaline): Released from the adrenal glands in response to stress (the "fight-or-flight" response), epinephrine stimulates glycogenolysis in both the liver and muscle to provide a rapid burst of energy. vt.edu Its mechanism of action is similar to that of glucagon, involving phosphorylation of the key regulatory enzymes.

Allosteric Regulation: Metabolites within the cell can directly regulate the activity of the key enzymes, allowing for a rapid response to cellular needs.

Glycogen Synthase: The inactive, phosphorylated form of glycogen synthase (synthase b) can be allosterically activated by high levels of glucose-6-phosphate. nih.gov This signals that glucose is abundant and should be stored.

Glycogen Phosphorylase: This enzyme is allosterically regulated by the energy status of the cell. In muscle, the inactive form (phosphorylase b) is activated by high levels of AMP (a signal of low energy) and inhibited by ATP and glucose-6-phosphate (signals of high energy). In the liver, the active form (phosphorylase a) is allosterically inhibited by high concentrations of free glucose, signaling that blood glucose levels are sufficient and glycogen breakdown can cease.

The coordinated action of these regulatory mechanisms ensures that glycogen synthesis and breakdown are appropriately balanced to maintain glucose homeostasis and meet the energy demands of the body. wikipedia.org

Gluconeogenesis and D(+)-Glucose Synthesis from Non-Carbohydrate Precursors

Gluconeogenesis is a critical metabolic pathway that synthesizes D(+)-Glucose from non-carbohydrate substrates. This process is essential for maintaining blood glucose levels, particularly during periods of fasting, starvation, or intense exercise when dietary carbohydrate intake is insufficient and glycogen stores are depleted. wikipedia.orglibretexts.org The primary non-carbohydrate precursors for gluconeogenesis include lactate (B86563), pyruvate, certain amino acids, and glycerol (B35011). wikipedia.orglibretexts.orgnih.gov This pathway is predominantly active in the liver and, to a lesser extent, the cortex of the kidneys. wikipedia.orgyoutube.com

Role of Lactate, Pyruvate, Amino Acids, and Glycerol

The primary substrates feeding into the gluconeogenic pathway are derived from various metabolic sources. In humans, lactate, glycerol, and the amino acids alanine and glutamine account for over 90% of the precursors for this process. wikipedia.org

Lactate: Produced primarily during anaerobic glycolysis in skeletal muscle and red blood cells, lactate is transported to the liver. gpnotebook.comquora.com In what is known as the Cori cycle, lactate is converted back to pyruvate by the enzyme lactate dehydrogenase, which can then enter the gluconeogenic pathway to be synthesized into D(+)-Glucose. wikipedia.orglibretexts.orggpnotebook.com

Pyruvate: As the end product of glycolysis, pyruvate serves as a central starting point for gluconeogenesis. libretexts.orglibretexts.org It is typically generated from sources like lactate and certain amino acids. wikipedia.orglibretexts.org The conversion of pyruvate back to phosphoenolpyruvate (PEP), a key glycolytic intermediate, involves a series of enzymatic steps that bypass the irreversible pyruvate kinase reaction of glycolysis. libretexts.org

Amino Acids: Glucogenic amino acids, derived from the breakdown of proteins, can be converted into intermediates of the citric acid cycle or directly into pyruvate. wikipedia.orgwikipedia.org Alanine, for instance, can be converted to pyruvate, while glutamine is another significant precursor, particularly in the kidney. wikipedia.orgmvsu.edumdpi.com Branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine can also contribute to glucose production by stimulating gluconeogenic enzymes. mvsu.edu

Glycerol: Released from the breakdown of triglycerides in adipose tissue (lipolysis), glycerol is transported to the liver. nih.gov It is then phosphorylated to glycerol phosphate and subsequently oxidized to dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, which can be readily used for D(+)-Glucose synthesis. libretexts.orgnih.gov Studies in mice have indicated that during fasting, glycerol is a major net carbon source for gluconeogenesis. nih.gov

| Precursor | Primary Source | Entry Point into Gluconeogenesis |

|---|---|---|

| Lactate | Anaerobic Glycolysis (e.g., in muscle, red blood cells) | Converted to Pyruvate |

| Pyruvate | Glycolysis, Lactate, Alanine | Converted to Oxaloacetate |

| Glucogenic Amino Acids (e.g., Alanine, Glutamine) | Protein Catabolism | Converted to Pyruvate or Citric Acid Cycle Intermediates |

| Glycerol | Triglyceride Breakdown (Lipolysis) in Adipose Tissue | Converted to Dihydroxyacetone Phosphate (DHAP) |

Hepatic and Renal Contributions

While the liver is the primary site of gluconeogenesis, the kidneys also play a significant and often underestimated role. wikipedia.orgnih.gov Together, these organs ensure a steady supply of D(+)-Glucose to tissues that depend on it, such as the brain, red blood cells, and the renal medulla. libretexts.orgdiabetesjournals.org

Hepatic Gluconeogenesis: The liver is responsible for the majority of D(+)-Glucose production via gluconeogenesis, especially in the initial stages of fasting. nih.gov It preferentially utilizes lactate, glycerol, and the amino acid alanine as its main precursors. wikipedia.org The liver's capacity to perform both glycogenolysis (breakdown of glycogen) and gluconeogenesis allows it to be the central regulator of blood glucose homeostasis. wikipedia.org

| Organ | Primary Role in Gluconeogenesis | Preferred Precursors | Contribution during Prolonged Fasting |

|---|---|---|---|

| Liver | Primary site for maintaining blood glucose homeostasis | Lactate, Glycerol, Alanine | Decreases as glycogen stores are depleted |

| Kidney | Significant role, especially in prolonged fasting and acidosis | Lactate, Glutamine, Glycerol | Increases substantially, can account for up to 50% of total |

Interactions with Other Metabolic Pathways

The synthesis of D(+)-Glucose is intricately linked with several other major metabolic pathways. These connections ensure that the cell's energy status and biosynthetic needs are balanced and coordinated.

Cholesterol Synthesis

The pathways of D(+)-Glucose metabolism and cholesterol synthesis are interconnected. nih.gov The breakdown of D(+)-Glucose through glycolysis produces pyruvate, which is then converted to acetyl-CoA. nih.gov This acetyl-CoA serves as the fundamental building block for the de novo synthesis of cholesterol. nih.govlibretexts.orgquora.com Therefore, the availability of glucose can directly influence the rate of cholesterol production, as glucose catabolism provides the necessary acetyl groups for this energetically demanding process. nih.govlibretexts.org

Urea (B33335) Cycle

The urea cycle, which is responsible for detoxifying ammonia (B1221849) by converting it to urea, is linked to gluconeogenesis through the citric acid cycle. wikipedia.org Fumarate (B1241708), an intermediate produced during the urea cycle, is also an intermediate of the citric acid cycle. wikipedia.org This fumarate can be converted to malate (B86768) and then to oxaloacetate, a direct precursor for gluconeogenesis. quora.com Additionally, the amino acid aspartate, which donates a nitrogen atom in the urea cycle, is formed from oxaloacetate. wikipedia.org Recent research also suggests a direct link where protective glucose metabolism can enhance urea cycle activity to shield cells from inflammation by preserving aspartate pools. nih.gov

Lipid and Amino Acid Metabolism

Gluconeogenesis is fundamentally linked to both lipid and amino acid metabolism through the provision of its core substrates.

Lipid Metabolism: The breakdown of triglycerides (lipolysis) in adipose tissue releases fatty acids and glycerol. While fatty acids cannot be directly converted to glucose in humans, the glycerol backbone is a key gluconeogenic precursor. libretexts.orgnih.gov It enters the pathway as dihydroxyacetone phosphate. nih.gov

Amino Acid Metabolism: The catabolism of proteins yields various amino acids. wikipedia.org These amino acids are classified as either glucogenic, ketogenic, or both. Glucogenic amino acids are those whose carbon skeletons can be converted into pyruvate or intermediates of the citric acid cycle, thus serving as direct substrates for D(+)-Glucose synthesis. wikipedia.orgwikipedia.org This connection is crucial during periods of fasting when muscle protein is broken down to supply amino acids for gluconeogenesis. wikipedia.org

D + Glucose Transport and Cellular Uptake

Glucose Transporter Protein Families

The transport of glucose across the cell membrane is accomplished by two main families of transport proteins: the Facilitative Glucose Transporters (GLUT or SLC2A family) and the Sodium-Glucose Co-transporters (SGLT or SLC5A family). nih.govcambridge.orgwikipedia.orgoatext.com The GLUT family operates through facilitated diffusion, moving glucose down its concentration gradient, while the SGLT family utilizes active transport, coupling glucose movement to the sodium gradient. news-medical.netwikipedia.org

Facilitative Glucose Transporters (GLUTs)

The Facilitative Glucose Transporters (GLUTs), also known as the SLC2A family, are a group of integral membrane proteins that facilitate the transport of glucose and other related hexoses across the plasma membrane. wikipedia.org There are 14 known members of the GLUT family in humans, which are categorized into three classes based on sequence similarity. news-medical.netebi.ac.uk These transporters are crucial for glucose homeostasis and are expressed in a wide variety of tissues throughout the body. oatext.com

GLUT proteins function via a process called facilitated diffusion, a type of passive transport that does not require energy in the form of ATP. frontiersin.org These transporters are integral membrane proteins that possess 12 membrane-spanning helices, with both their amino and carboxyl ends located in the cytoplasm. wikipedia.org The transport mechanism is described by the alternating conformation model. wikipedia.org This model proposes that the transporter has a single binding site for glucose that can be exposed to either the outside or the inside of the cell. wikipedia.org The binding of a glucose molecule to this site triggers a conformational change in the protein, which then moves the glucose across the membrane and releases it on the other side. wikipedia.org This process allows glucose to move down its concentration gradient, from an area of higher concentration to an area of lower concentration. news-medical.netfrontiersin.org

The various GLUT isoforms exhibit distinct patterns of tissue expression and have different affinities for glucose and other sugars, which reflects their specific physiological roles. nih.gov

GLUT1 : This transporter is widely expressed in many tissues, with particularly high levels in fetal tissues, red blood cells, and at the blood-brain barrier in adults. news-medical.netebi.ac.uk It is responsible for the basal glucose uptake required for respiration in all cells. news-medical.net GLUT1 has a broad substrate specificity, transporting not only glucose but also other monosaccharides like galactose and mannose. ebi.ac.uk

GLUT2 : Found primarily in the liver, pancreatic beta-cells, small intestine, and kidney tubules. news-medical.netebi.ac.uk It is a bidirectional transporter, facilitating glucose uptake for glycolysis in the liver and the release of glucose produced through gluconeogenesis. news-medical.net In pancreatic beta-cells, GLUT2 plays a role in sensing blood glucose levels. news-medical.net It can transport glucose, galactose, and fructose. wikipedia.org

GLUT4 : This is the primary insulin-responsive glucose transporter and is expressed in tissues where glucose uptake is significantly regulated by insulin (B600854), such as adipose tissue, skeletal muscle, and cardiac muscle. nih.govnews-medical.net In the absence of insulin, GLUT4 is located in intracellular vesicles. nih.gov

Table 1: Tissue Distribution and Substrates of Key GLUT Isoforms

| Transporter | Primary Tissue Distribution | Substrates |

|---|---|---|

| GLUT1 | Fetal tissues, red blood cells, blood-brain barrier | Glucose, Galactose, Mannose |

| GLUT2 | Liver, pancreatic beta-cells, small intestine, kidney | Glucose, Galactose, Fructose |

| GLUT4 | Adipose tissue, skeletal muscle, cardiac muscle | Glucose |

The regulation of glucose uptake in muscle and fat cells is a critical process for maintaining whole-body glucose homeostasis and is primarily mediated by the translocation of GLUT4 to the plasma membrane in response to insulin. ijbs.comoup.com In the basal or unstimulated state, the majority of GLUT4 is sequestered within intracellular vesicles, often referred to as GLUT4 storage vesicles (GSVs). nih.govportlandpress.com

Upon insulin stimulation, a complex signaling cascade is initiated. portlandpress.com This pathway leads to the activation of the protein kinase Akt. oup.com Activated Akt then phosphorylates a number of downstream targets, which ultimately results in the movement, or translocation, of these GLUT4-containing vesicles to the cell surface. ijbs.comportlandpress.com These vesicles then dock and fuse with the plasma membrane, thereby increasing the number of functional GLUT4 transporters at the cell surface. oup.com This insulin-directed recruitment of GLUT4 can lead to a significant 10- to 20-fold increase in the rate of glucose transport into the cell. nih.gov This process is reversible, and when insulin levels decrease, GLUT4 is removed from the plasma membrane and returned to the intracellular storage pool.

Sodium-Glucose Co-transporters (SGLTs)

The Sodium-Glucose Co-transporters (SGLTs), part of the SLC5A gene family, are a group of membrane proteins that actively transport glucose into cells against its concentration gradient. oatext.comwikipedia.org This process is an example of secondary active transport, as it utilizes the energy stored in the electrochemical gradient of sodium ions. wikipedia.org There are several members of the SGLT family, with SGLT1 and SGLT2 being the most extensively studied. wikipedia.org

The transport of glucose by SGLTs is tightly coupled to the transport of sodium ions (Na+). cambridge.orgwikipedia.org This co-transport, or symport, mechanism allows glucose to be moved from a region of low concentration to a region of high concentration. wikipedia.org The process is driven by the sodium gradient across the cell membrane, which is maintained by the Na+/K+-ATPase pump located on the basolateral membrane. cambridge.orgwikipedia.org This pump actively transports three sodium ions out of the cell for every two potassium ions it brings in, using ATP as an energy source. wikipedia.org This action creates a low intracellular sodium concentration. wikipedia.org

The SGLT protein, located on the apical membrane of cells in the small intestine and renal tubules, binds both sodium and glucose from the extracellular space. news-medical.netwikipedia.org The binding of sodium increases the transporter's affinity for glucose. Once both are bound, the transporter undergoes a conformational change, moving both sodium and glucose into the cell. wikipedia.org The sodium moves down its electrochemical gradient, providing the energy for the "uphill" transport of glucose. wikipedia.org Once inside the cell, glucose can then be transported out of the cell across the basolateral membrane by a facilitative glucose transporter, such as GLUT2, and into the bloodstream. nih.govimrpress.com

Table 2: Comparison of GLUT and SGLT Transporters

| Feature | Facilitative Glucose Transporters (GLUTs) | Sodium-Glucose Co-transporters (SGLTs) |

|---|---|---|

| Transport Mechanism | Facilitated Diffusion | Secondary Active Transport |

| Energy Requirement | None (Passive) | Indirectly requires ATP (to maintain Na+ gradient) |

| Driving Force | Glucose Concentration Gradient | Sodium Electrochemical Gradient |

| Primary Function | Glucose uptake and release down a concentration gradient | Glucose absorption and reabsorption against a concentration gradient |

Expression in Intestine and Kidney

The intestine and kidneys are primary sites for glucose absorption and reabsorption, respectively, employing a sophisticated interplay of SGLT and GLUT transporters to manage glucose homeostasis.

In the small intestine, the absorption of dietary D-glucose is primarily initiated by the Sodium-Glucose Cotransporter 1 (SGLT1) . cambridge.orgdiabetesjournals.org Located on the apical (luminal) membrane of enterocytes, SGLT1 is a high-affinity transporter that actively absorbs glucose from the intestinal lumen into the cells, even at low luminal concentrations. diabetesjournals.orgimrpress.com This process is coupled with the transport of sodium ions. cambridge.org Once inside the enterocyte, glucose concentration builds up and then facilitates its exit across the basolateral membrane into the bloodstream via the Glucose Transporter 2 (GLUT2) . diabetesjournals.orgresearchgate.net GLUT2 is a high-capacity, low-affinity transporter that allows for bulk glucose movement out of the cell. researchgate.net

In the kidneys, a similar two-step process ensures that filtered glucose is reabsorbed back into the circulation from the proximal tubules. oup.commdpi.com The majority of glucose reabsorption (around 90%) is handled by the Sodium-Glucose Cotransporter 2 (SGLT2) in the S1 and S2 segments of the proximal tubule. SGLT2 is a high-capacity, low-affinity transporter. The remaining glucose is reabsorbed in the S3 segment by the high-affinity, low-capacity SGLT1. oup.comimrpress.com Similar to the intestine, glucose exits the renal tubule cells across the basolateral membrane into the blood primarily via GLUT2. mdpi.comucl.ac.uk

Interactive Table: Key D(+)-Glucose Transporters in Intestine and Kidney

| Transporter | Location | Organ | Primary Function |

| SGLT1 | Apical membrane of enterocytes; Apical membrane of S3 segment of proximal tubule | Intestine; Kidney | High-affinity active transport of glucose from lumen into the cell. diabetesjournals.orgimrpress.com |

| SGLT2 | Apical membrane of S1/S2 segments of proximal tubule | Kidney | High-capacity active reabsorption of glucose from filtrate. oup.comresearchgate.net |

| GLUT2 | Basolateral membrane of enterocytes and proximal tubule cells | Intestine; Kidney | Low-affinity, high-capacity facilitated diffusion of glucose out of the cell into the bloodstream. researchgate.netmdpi.com |

Endomembrane Glucose Transport

While plasma membrane glucose transporters are well-characterized, glucose transport across the membranes of intracellular organelles, collectively known as the endomembrane system, is also vital for cellular function. nih.govwikipedia.org Glucose is produced within the lumen of the endoplasmic reticulum (ER), Golgi apparatus, and lysosomes through various metabolic processes, necessitating transport mechanisms to move it into the cytosol. nih.govnih.gov These processes include the final step of gluconeogenesis, post-translational modification of glycoproteins, and autophagic degradation of complex carbohydrates. nih.govresearchgate.net

Glucose-6-Phosphatase System in Endoplasmic Reticulum

The endoplasmic reticulum is a central site for glucose production, particularly in the liver and kidneys, through the action of the glucose-6-phosphatase (G6Pase) system. nih.govportlandpress.com This multi-component system catalyzes the terminal step of both gluconeogenesis and glycogenolysis. nih.govportlandpress.com The process is compartmentalized, requiring the coordinated action of several transporters. nih.gov

Transport of Glucose-6-Phosphate (G6P): G6P is transported from the cytosol into the ER lumen by the glucose-6-phosphate translocase (G6PT) , which is encoded by the SLC37A4 gene. nih.govwikipedia.org This transporter functions as an antiporter, exchanging cytosolic G6P for luminal inorganic phosphate (B84403) (Pi). researchgate.netfrontiersin.org

Hydrolysis of G6P: Inside the ER lumen, the catalytic subunit of glucose-6-phosphatase (G6Pase) hydrolyzes G6P into free D(+)-glucose and inorganic phosphate. nih.govportlandpress.com

Export of Products: The resulting glucose and phosphate must then be transported back into the cytosol. nih.govportlandpress.com While the identity of the phosphate transporter is not fully clarified, glucose is thought to exit the ER through several potential mechanisms, including yet-unidentified specific transporters or GLUT transporters that are in transit to the plasma membrane. nih.govresearchgate.net

This system is crucial for maintaining blood glucose homeostasis, especially during periods of fasting. nih.govportlandpress.com

Interactive Table: Components of the G6Pase System in the ER

| Component | Gene/Protein Name | Location | Function |

| G6P Transporter | SLC37A4 / G6PT | ER Membrane | Transports G6P from cytosol into ER lumen. wikipedia.orggenecards.org |

| Phosphatase | G6PC / G6Pase | ER Lumen (catalytic site) | Hydrolyzes G6P to D(+)-Glucose and inorganic phosphate. nih.govwikipedia.org |

| Glucose Exporter | Unidentified / GLUTs | ER Membrane | Exports D(+)-Glucose from ER lumen to cytosol. nih.govresearchgate.net |

Transport from ER and Golgi

Intraluminal glucose is also generated within the ER and Golgi apparatus during the post-translational processing of N-linked glycoproteins. nih.govnih.gov As part of the quality control process for protein folding, oligosaccharide chains on nascent proteins are trimmed by enzymes called glucosidases I and II, releasing free glucose molecules into the lumen of these organelles. researchgate.net

The mechanism for exporting this glucose out of the ER and Golgi is not fully elucidated. nih.govresearchgate.net One proposed route is via GLUT transporters, such as GLUT1, which are synthesized in the ER and traffic through the Golgi on their way to the plasma membrane. nih.gov During this transit, they may be transiently active and facilitate glucose efflux from the lumen. nih.gov Another possibility is the existence of yet-unidentified, resident glucose transporters within the ER and Golgi membranes. researchgate.net Vesicular transport, where luminal content is moved between organelles and eventually secreted via exocytosis, is also a potential, though less direct, clearance mechanism. nih.gov

Lysosomal Glucose Export

Lysosomes are cellular organelles responsible for the degradation of macromolecules, including polysaccharides, glycoproteins, and glycolipids, through autophagy. nih.govnih.gov This breakdown process liberates monosaccharides, including D(+)-glucose, which accumulate in the lysosomal lumen. nih.gov

For the cell to reuse this glucose, it must be exported from the lysosome into the cytoplasm. This efflux is a critical step for maintaining lysosomal homeostasis and function. nih.gov Research points to the involvement of specific transporters in this process. Members of the SLC37 family, which includes the G6P transporter SLC37A4, are implicated. nih.gov For instance, SLC37A2 has been identified as a secretory lysosome sugar transporter required for the export of monosaccharides. nih.gov Some members of the GLUT family have also been found localized to the lysosomal membrane, although their precise functional role in glucose export from this organelle is still under investigation. nih.gov

Paracellular Glucose Transport

In addition to transcellular transport, which involves moving glucose through epithelial cells via transporters, glucose can also move between cells. wikipedia.org This pathway is known as paracellular transport and occurs through the tight junctions that connect adjacent cells in an epithelium. wikipedia.org

Paracellular transport is a passive process, driven by the concentration gradient of glucose. wikipedia.org When luminal glucose concentrations are very high (e.g., >30 mM) following a carbohydrate-rich meal, the active, transcellular SGLT1 pathway can become saturated. mdpi.comnih.gov Under these conditions, the paracellular route can contribute to glucose absorption in the intestine. mdpi.comnih.gov This pathway is considered unsaturable, and its contribution increases with higher luminal glucose concentrations. wikipedia.orgnih.gov However, in most mammals under typical physiological conditions, the paracellular pathway is thought to play a minor role compared to the highly efficient transcellular transport mediated by SGLT1 and GLUT2. wikipedia.orgmdpi.com

Modulation of D(+)-Glucose Transport

The transport of D(+)-Glucose is a dynamically regulated process, modulated by various physiological signals and pharmacological agents to adapt to the body's metabolic needs.

Hormonal and Signaling Regulation: Hormones and signaling pathways play a key role. Insulin, for example, inhibits the expression of glucose-6-phosphatase in the liver, thereby reducing hepatic glucose output. nih.govportlandpress.com In diabetic states, altered signaling, such as increased protein kinase C (PKC) activity, has been linked to the recruitment of GLUT2 to the apical membrane of renal tubule cells, which can augment glucose reabsorption and worsen hyperglycemia. ucl.ac.uk

Pharmacological Inhibition: Glucose transporters are significant therapeutic targets. Phlorizin is a natural compound that non-selectively inhibits both SGLT1 and SGLT2. researchgate.net More specific inhibitors have been developed for therapeutic use. For instance, SGLT2 inhibitors (e.g., dapagliflozin, empagliflozin) are a class of drugs used to treat type 2 diabetes by blocking glucose reabsorption in the kidney, leading to increased urinary glucose excretion. oup.comresearchgate.net Similarly, inhibition of SGLT1 is being explored to reduce intestinal glucose absorption. researchgate.net Other compounds, including various polyphenols like phloretin (B1677691) and quercetin, have been shown to inhibit GLUT transporters. frontiersin.org

Interactive Table: Examples of D(+)-Glucose Transport Modulation

| Modulator | Target Transporter(s) | Effect | Mechanism/Context |

| High Luminal Glucose | SGLT1, GLUT2 | Upregulation | Increases transporter abundance in the intestinal brush border membrane to enhance absorption. diabetesjournals.org |

| Insulin | G6Pase System | Inhibition | Decreases expression of G6Pase, reducing hepatic glucose production. nih.govwikipedia.org |

| SGLT2 Inhibitors (e.g., Empagliflozin) | SGLT2 | Inhibition | Blocks renal glucose reabsorption, promoting glycosuria. researchgate.netmdpi.com |

| Phlorizin | SGLT1, SGLT2 | Inhibition | Non-selective blockade of sodium-glucose cotransport. researchgate.net |

| Phloretin, Quercetin | GLUT1, GLUT2 | Inhibition | Polyphenols that block facilitative glucose transport. frontiersin.org |

| Protein Kinase C (PKC) | GLUT2 | Upregulation/Recruitment | Can promote translocation of GLUT2 to the apical membrane in renal cells during metabolic dysregulation. ucl.ac.uk |

Dietary Carbohydrate Influence on Transporter Levels

The composition of dietary macronutrients, particularly the ratio of carbohydrates to fats, significantly influences the expression and levels of glucose transporter proteins in various tissues. This regulation is a key adaptive mechanism to chronic dietary patterns.